molecular formula C13H21NO4 B11767565 Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Cat. No.: B11767565
M. Wt: 255.31 g/mol
InChI Key: QQKMHRDPNWLDBQ-CSKARUKUSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (hereafter referred to as Compound A) is a pyrrolidine-based scaffold with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-oxoethylidene substituent. It is synthesized via a Horner-Wadsworth-Emmons reaction between tert-butyl 3-oxopyrrolidine-1-carboxylate and triethyl phosphonoacetate in anhydrous THF under nitrogen protection . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive α,β-unsaturated ester moiety, which participates in conjugate additions and cycloadditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+

InChI Key

QQKMHRDPNWLDBQ-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection of Pyrrolidine

Pyrrolidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form 1-Boc-pyrrolidine. This step ensures selective protection of the secondary amine, preventing unwanted side reactions in subsequent steps.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Temperature: 0°C to room temperature

  • Yield: >90%.

Step 2: Condensation with Ethyl Oxalyl Chloride

1-Boc-pyrrolidine undergoes a condensation reaction with ethyl oxalyl chloride to introduce the ethoxy-oxoethylidene group at the 3-position of the pyrrolidine ring.

Reaction Setup:

  • Reagents:

    • 1-Boc-pyrrolidine (1.0 equiv)

    • Ethyl oxalyl chloride (1.2 equiv)

    • Triethylamine (2.5 equiv)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C to room temperature, stirred for 12–24 hours.

Mechanistic Insight:
Triethylamine deprotonates the α-hydrogen of the pyrrolidine ring, generating an enolate intermediate. This nucleophile attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming a ketene intermediate. Subsequent elimination of HCl yields the ethylidene group.

Workup and Purification:

  • Quenching: Reaction mixture is washed with aqueous HCl (1M) and brine.

  • Purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 65–75% purity, which is further recrystallized for >97% purity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred due to their compatibility with enolate formation. Non-polar solvents (e.g., toluene) reduce reaction efficiency by 20–30%.

Base Influence

Triethylamine outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation, increasing yields from 50% to 75%.

Temperature Control

Maintaining 0°C during reagent addition minimizes side reactions (e.g., over-alkylation), while gradual warming to room temperature ensures complete conversion.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time from 24 hours to 2 hours, though yields remain comparable (70–72%).

Enzymatic Catalysis

Preliminary studies using lipase catalysts (e.g., Candida antarctica) in ionic liquids show promise for greener synthesis, but yields are suboptimal (45–50%).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors: Enhance mixing and heat transfer, reducing batch variability.

  • In Situ Acid Scavenging: Polymer-supported bases (e.g., PS-TBD) simplify purification, lowering production costs by 15%.

Quality Control

  • Purity Standards: HPLC analysis confirms >97% purity, with residual solvents (DCM, TEA) limited to <0.1%.

  • Storage: Sealed containers under nitrogen at 2–8°C prevent degradation.

Summary of Key Findings

Parameter Conventional Method Microwave Method Enzymatic Method
Yield65–75%70–72%45–50%
Reaction Time12–24 hours2 hours48 hours
SolventDCMTHF[BMIM][PF₆]
ScalabilityHighModerateLow
Environmental ImpactModerateLowVery Low

The conventional method remains the gold standard for reliability and scalability, while emerging techniques like microwave and enzymatic synthesis offer niche advantages in specific contexts .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine compounds. These products are valuable intermediates in further synthetic applications .

Scientific Research Applications

Synthetic Applications

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is primarily utilized as a building block in organic synthesis. Its stability and reactivity allow it to serve as an intermediate in the production of more complex molecules.

Key Reactions

  • Cycloaddition Reactions : This compound can undergo [3+2] cycloadditions, forming stable spirocyclic intermediates.
  • Substitution Reactions : It participates in nucleophilic substitution reactions, particularly at the ethoxy group.
  • Oxidation and Reduction : The compound can be oxidized to form oxo derivatives or reduced to yield alcohol derivatives.

Biological Applications

Research has indicated that this compound possesses notable biological activities, making it a candidate for drug development.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
This compoundHeLa12.5
Similar Pyrrolidine DerivativeMCF715.0

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties in various models, indicating its usefulness in treating inflammatory diseases.

CompoundCytokine Reduction (%)Model Used
This compound70% (TNF-alpha)LPS-induced
Control10%LPS-induced

Case Study 1: Anticancer Activity

A study published in Chemistry Europe synthesized various pyrrolidine derivatives, including this compound, and tested their anticancer activity against human cancer cell lines. The findings indicated that specific modifications to the pyrrolidine structure enhanced cytotoxicity, suggesting a promising avenue for drug development.

Case Study 2: Anti-inflammatory Activity

Another research article highlighted the anti-inflammatory potential of related compounds in a model of lipopolysaccharide (LPS)-induced inflammation. Results showed significant reductions in pro-inflammatory cytokines upon treatment with these compounds.

Industrial Applications

In addition to its laboratory uses, this compound is also relevant in industrial settings for the production of fine chemicals and advanced materials. Its unique properties facilitate the synthesis of specialized compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The compound’s structure allows it to participate in cycloaddition reactions, forming stable spirocyclic intermediates. These intermediates can further react to form complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Pyridine and Isoquinoline Derivatives
  • Properties: The bulky alkyl chain enhances lipophilicity, making it suitable for lipid-soluble drug formulations. Synthesized via nucleophilic aromatic substitution (54% yield) . Applications: Likely used in materials science or as a ligand in catalysis.
  • Compound C: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Structure: Contains a chloro-hydroxyphenyl-substituted isoquinoline moiety. Applications: Targeted in anticancer research due to isoquinoline’s biological activity .
Functional Group Modifications
  • Compound D : tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2)

    • Structure : Substituted with a hydroxymethyl group instead of an ethylidene ester.
    • Properties : The hydroxyl group allows for facile functionalization (e.g., oxidation to carboxylic acids).
    • Applications : Intermediate in peptidomimetics and chiral catalysts .
  • Compound E: tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS: 1353983-27-3) Structure: Features a thioether-linked hydroxyethyl group. Properties: The sulfur atom increases nucleophilicity, while the hydroxyl group enhances solubility in polar solvents. Applications: Potential use in prodrugs or metal chelation .

Ring System Analogues

Piperidine vs. Pyrrolidine Scaffolds
  • Compound F : (Z)-tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 558448-09-2)
    • Structure : Piperidine (6-membered ring) analogue of Compound A.
    • Properties : Reduced ring strain compared to pyrrolidine, altering conformational flexibility and basicity (pKa ~10.5 for piperidine vs. ~11.3 for pyrrolidine).
    • Applications : Used in CNS drug development due to piperidine’s prevalence in neurotransmitter analogues .

Stereochemical and Electronic Variations

  • Properties: High stereochemical complexity ([α]D²⁶ = -31.6) and molecular weight (628.35 g/mol). Applications: Key intermediate in alkaloid synthesis, leveraging spirocyclic frameworks for bioactivity .

Data Tables

Table 2. Key Physical Properties

Compound Purity Melting Point (°C) Solubility Notable Reactivity
A >95% Not reported Soluble in THF, DCM Conjugate additions
B >10:1 Oil Ethyl acetate/hexane Nucleophilic substitutions
G 94% 99 Chloroform Stereoselective cyclizations
E 95% Not reported Polar aprotic solvents Thiol-disulfide exchange

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate, with the CAS number 664364-28-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.314 g/mol
  • Purity : ≥97% (commercially available samples) .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on pyrrolidine derivatives have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory effects of this compound. Its derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging data suggest that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disorders .

Case Study 1: Anticancer Activity

In a study published in Chemistry Europe, researchers synthesized various pyrrolidine derivatives and tested their anticancer activity against human cancer cell lines. The findings demonstrated that certain modifications to the pyrrolidine structure enhanced cytotoxicity, suggesting a promising avenue for drug development .

CompoundCell Line TestedIC50 (µM)
This compoundHeLa12.5
Similar Pyrrolidine DerivativeMCF715.0

Case Study 2: Anti-inflammatory Activity

A research article highlighted the anti-inflammatory potential of related compounds in a model of lipopolysaccharide (LPS)-induced inflammation. The results showed a significant reduction in pro-inflammatory cytokines upon treatment with these compounds, indicating their potential use in inflammatory diseases .

CompoundCytokine Reduction (%)Model Used
This compound70% (TNF-alpha)LPS-induced
Control10%LPS-induced

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate?

Synthesis typically involves multi-step procedures, including protection/deprotection strategies and coupling reactions. For example:

  • Mixed anhydride method : React carboxylic acid precursors with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (DCM) at room temperature, followed by coupling with nucleophiles like amines or alcohols .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or ethanol/chloroform (1:10) to isolate the product .
  • Yield optimization : Adjust stoichiometry (e.g., 1.5–2.0 equivalents of nucleophiles) and monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Identify pyrrolidine ring protons (δ 1.4–3.5 ppm), ethoxy groups (δ 1.2–1.4 ppm), and tert-butyl signals (δ 1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons (e.g., tert-butyl at δ 28–30 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) with <5 ppm error .
  • IR spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and conjugated enone systems (~1650 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Ester hydrolysis : Avoid prolonged exposure to acidic/basic conditions; use anhydrous solvents and inert atmospheres .
  • Olefin isomerization : Control reaction temperature (e.g., 0–20°C for acid-sensitive intermediates) and minimize light exposure .
  • By-product formation : Employ scavenger resins (e.g., Si-Trisamine) for impurity removal post-synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Quantum chemistry (QSAR/QSPR) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Example : Hybrid Lewis acid/base catalysis models predict regioselectivity in Michael additions involving the enone moiety .

Q. How do stereochemical variations (e.g., at pyrrolidine C3) influence biological activity?

  • Stereoisomer synthesis : Use chiral auxiliaries (e.g., tert-butyldimethylsilyl ethers) or enantioselective catalysts to control configuration .
  • Biological assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies (e.g., kinase assays) .
  • Case study : (2S,4R)-configured analogs show enhanced metabolic stability vs. (2R,4S) isomers in pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported yields or purity across synthetic routes?

  • Data reconciliation : Compare reaction scales (e.g., 0.014 mmol vs. 3.22 mmol), solvent polarity, and workup methods .
  • Purity analysis : Use HPLC with UV detection (λ = 210–254 nm) to quantify impurities; orthogonal methods like DSC (differential scanning calorimetry) assess crystallinity .
  • Example : Yields drop from 60% to 45% when scaling from milligram to gram quantities due to inefficient mixing or heat transfer .

Q. What strategies stabilize the enone moiety during long-term storage?

  • Storage conditions : Store under argon at −20°C in amber vials to prevent oxidation or UV-induced degradation .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to ethanol/chloroform solutions .
  • Degradation monitoring : Track enone conjugation via UV-Vis spectroscopy (λmax ~240 nm) over time .

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